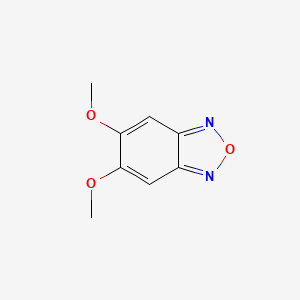![molecular formula C14H11FO4S B14306414 {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid CAS No. 112899-48-6](/img/structure/B14306414.png)
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is an organic compound that features a fluorine atom, a thiophene ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the acylation of 2-aminothiophene-3-carbonitrile using 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: An isomer with similar structural features but different reactivity and applications.
Thiophene-3-acetic acid: Another isomer with distinct properties and uses.
Uniqueness
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is unique due to the presence of the fluorine atom and the specific positioning of the thiophene ring and acetic acid moiety
Properties
CAS No. |
112899-48-6 |
|---|---|
Molecular Formula |
C14H11FO4S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[3-fluoro-4-(2-thiophen-2-ylacetyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-12-6-9(19-8-14(17)18)3-4-11(12)13(16)7-10-2-1-5-20-10/h1-6H,7-8H2,(H,17,18) |
InChI Key |
PEGFJTZDOBONSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)C2=C(C=C(C=C2)OCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
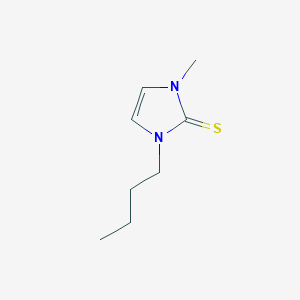
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
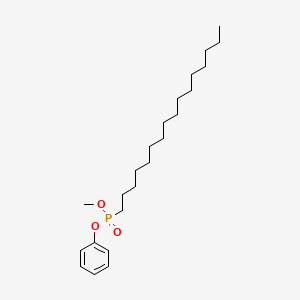
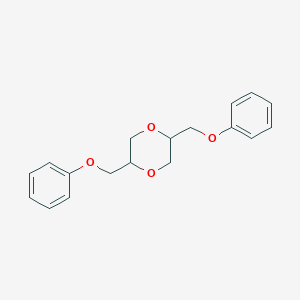
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

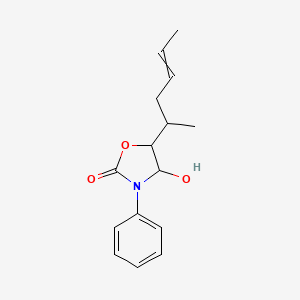
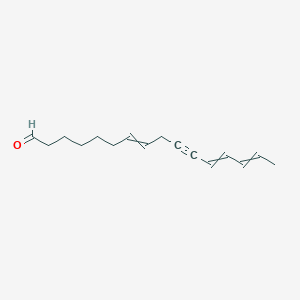
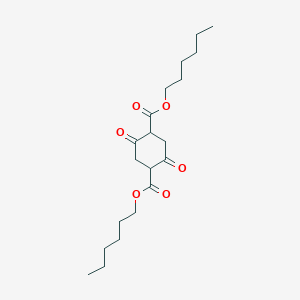
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
